molecular formula C11H7N3S B13108936 2-(Pyrimidin-5-yl)benzo[d]thiazole

2-(Pyrimidin-5-yl)benzo[d]thiazole

Cat. No.: B13108936
M. Wt: 213.26 g/mol
InChI Key: JFMAXNVNBXLFOW-UHFFFAOYSA-N
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Description

2-(Pyrimidin-5-yl)benzo[d]thiazole is a heterocyclic compound that combines the structural features of both pyrimidine and benzothiazole. These fused ring systems are known for their significant biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrimidin-5-yl)benzo[d]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with pyrimidine derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrimidin-5-yl)benzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride (FeCl3).

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Pyrimidin-5-yl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes such as topoisomerase II, which is involved in DNA replication and repair.

    Pathways Involved: The compound activates apoptotic pathways, leading to programmed cell death in cancer cells.

Comparison with Similar Compounds

2-(Pyrimidin-5-yl)benzo[d]thiazole can be compared with other similar compounds, such as:

    2-(Pyridin-2-yl)benzo[d]thiazole: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    2-(Pyrimidin-2-yl)benzo[d]thiazole: Another isomer with the pyrimidine ring attached at a different position.

Uniqueness

The uniqueness of this compound lies in its specific combination of pyrimidine and benzothiazole rings, which imparts unique biological activities and chemical reactivity. This makes it a valuable compound for drug development and other scientific research applications .

Properties

Molecular Formula

C11H7N3S

Molecular Weight

213.26 g/mol

IUPAC Name

2-pyrimidin-5-yl-1,3-benzothiazole

InChI

InChI=1S/C11H7N3S/c1-2-4-10-9(3-1)14-11(15-10)8-5-12-7-13-6-8/h1-7H

InChI Key

JFMAXNVNBXLFOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CN=CN=C3

Origin of Product

United States

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